Baralyme

CAS No.: 39288-81-8

Cat. No.: VC1656657

Molecular Formula: BaCaH5KO5

Molecular Weight: 301.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39288-81-8 |

|---|---|

| Molecular Formula | BaCaH5KO5 |

| Molecular Weight | 301.54 g/mol |

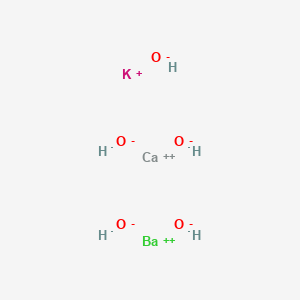

| IUPAC Name | calcium;potassium;barium(2+);pentahydroxide |

| Standard InChI | InChI=1S/Ba.Ca.K.5H2O/h;;;5*1H2/q2*+2;+1;;;;;/p-5 |

| Standard InChI Key | ZPGKBYMJBZKMAM-UHFFFAOYSA-I |

| SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

| Canonical SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

Introduction

Chemical Composition and Properties

Molecular Structure and Basic Properties

Baralyme consists of a precise mixture of hydroxide compounds. Its typical composition includes 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide compounds, specifically barium hydroxide octahydrate (Ba(OH)₂·8H₂O) . Some formulations also contain potassium hydroxide (KOH) . This composition gives Baralyme a molecular formula of BaCaH₅KO₅ and a molecular weight of 301.54 g/mol.

The chemical is typically available in the form of porous granules, with particle sizes ranging from 4 to 8 mesh . This granular structure provides effective surface area exposure during the carbon dioxide absorption process.

| Property | Specification |

|---|---|

| Chemical Composition | 80% calcium hydroxide (Ca(OH)₂), 20% barium hydroxide compounds (primarily Ba(OH)₂·8H₂O), with potassium hydroxide (KOH) |

| Molecular Formula | BaCaH₅KO₅ |

| Molecular Weight | 301.54 g/mol |

| Physical Form | Porous granules (4-8 mesh) |

| CAS Number | 39288-81-8 |

Physical Characteristics

Baralyme exhibits distinct physical properties that make it suitable for carbon dioxide absorption applications. One notable characteristic is its color-changing property, which serves as a visual indicator of its saturation level. In its fresh state, Baralyme appears pink, gradually changing to purple as it absorbs carbon dioxide . This color-indication system provides a practical visual cue for monitoring the absorption capacity in clinical applications.

The compound's hydration state is another critical physical property, typically maintained at 13-15% water content for optimal functionality. Research has demonstrated that the moisture content significantly influences both its efficiency and safety profile, particularly when used with volatile anesthetics.

Mechanism of Carbon Dioxide Absorption

Chemical Reactions

The absorption of carbon dioxide by Baralyme occurs through a series of chemical reactions. The process begins with barium hydroxide octahydrate reacting with carbon dioxide, followed by subsequent reactions involving the water released and the calcium hydroxide component. The sequence of reactions has been documented as follows :

-

Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O

-

9H₂O + 9CO₂ → 9H₂CO₃

-

9H₂CO₃ + 9Ca(OH)₂ → 9CaCO₃ + 18H₂O

-

2KOH + H₂CO₃ → K₂CO₃ + 2H₂O

This reaction cascade effectively converts carbon dioxide into carbonate salts while releasing water. The efficiency of this process is highly dependent on the hydration state of the absorbent and the operational temperature. Research indicates that the reaction efficiency decreases when the absorbent becomes desiccated (containing less than 9.5% water) or when subjected to elevated temperatures above 45°C.

Color Indication System

The color change in Baralyme serves as a practical visual indicator of its carbon dioxide absorption capacity. Unlike Sodasorb, which changes from white to blue, Baralyme transitions from pink to purple as it absorbs carbon dioxide . This color change mechanism begins at the inlet portion of the absorbent canister and gradually progresses toward the outlet as more carbon dioxide is absorbed.

In experimental settings, researchers have observed that near the breakthrough point (defined as 0.5% carbon dioxide cutoff), the granules near the exit had just started their color change . This visual indication allows operators to monitor the working action of the absorbent and anticipate when replacement is necessary.

Applications

Use in Anesthetic Systems

The primary application of Baralyme has been in closed-circuit anesthetic systems, where it functions as a carbon dioxide absorbent . In such systems, the exhaled carbon dioxide from the patient is chemically absorbed by Baralyme, allowing the remaining gases to be recirculated. This recycling of breathing gases is essential in closed-circuit anesthesia, reducing the consumption of anesthetic agents and maintaining appropriate gas compositions.

The design of the canister containing Baralyme influences its efficiency in anesthetic systems. Manufacturers have recommended using canisters with a diameter large in relation to their length for optimal performance . This design consideration affects the flow patterns of gases through the absorbent and subsequently impacts the efficiency of carbon dioxide removal.

Applications in Diving and Underwater Environments

Beyond medical applications, Baralyme has been utilized for carbon dioxide scrubbing in various underwater environments. Specifically, it has been employed in diving bells and the U.S. Navy's engineered SEALAB projects (I, II, and the failed SEALAB III) . In these applications, Baralyme serves the critical function of removing carbon dioxide from the enclosed breathing environment, preventing the dangerous buildup of this gas in the confined spaces where divers operate.

| Volatile Anesthetic | Baralyme with 1.6% Water Peak CO Level (ppm) | After 4 Hours (ppm) |

|---|---|---|

| Desflurane (4.0%) | 14,800 | 1,500 |

| Enflurane (1.2%) | 4,400 | 1,400 |

| Isoflurane (1.0%) | 980 | 1,000 |

A clinical case report identified carbon monoxide in a patient who received desflurane anesthesia using Baralyme as the absorbent. The hospital subsequently discontinued Baralyme in favor of soda lime, after which no significant carbon monoxide exposures were reported despite continued use of desflurane . This case aligns with research findings indicating that Baralyme causes greater conversion of anesthetics to carbon monoxide than soda lime, particularly with abnormally low water content.

The Critical Role of Moisture Content

Research has established that the moisture content in Baralyme plays a crucial role in both its effectiveness and safety profile. The hydration state significantly affects the formation of carbon monoxide when Baralyme interacts with volatile anesthetics. Studies show that increasing the water content substantially reduces carbon monoxide production.

Most notably, when Baralyme contained 9.5% water (still less than the normal moisture content), no carbon monoxide was produced by its interaction with volatile anesthetics . This finding highlights the critical importance of maintaining appropriate hydration levels in clinical settings to mitigate risks associated with carbon monoxide exposure.

Comparative Efficiency with Other Absorbents

Studies comparing the efficiency of Baralyme with other carbon dioxide absorbents, particularly Sodasorb (a type of soda lime), have provided important insights for clinical applications. In experimental settings, researchers have measured the carbon dioxide absorption capacity of these compounds under various conditions.

| Property | Baralyme | Sodasorb (Soda Lime) |

|---|---|---|

| Primary Components | 80% Ca(OH)₂, 20% Ba(OH)₂·8H₂O, with KOH | 95% Ca(OH)₂, 5% NaOH and/or KOH |

| Color Change | Pink to purple | White to blue |

| Theoretical Efficiency | 0.50 g CO₂/g absorbent | 0.41 g CO₂/g absorbent |

| Measured Efficiency (experimental) | 0.0475 g CO₂/g absorbent | 0.1356 g CO₂/g absorbent |

| CO Production with Volatile Anesthetics | Higher | Lower |

One study reported the efficiency of Baralyme as 0.0475 grams of carbon dioxide per gram of absorbent, compared to a theoretical efficiency of 0.50 g/g . The same study found that Sodasorb had an efficiency of 0.1356 g CO₂ per gram of absorbent, against a theoretical efficiency of 0.41 g/g . These findings suggest that under the experimental conditions, Sodasorb demonstrated higher practical efficiency despite Baralyme having a higher theoretical capacity.

The design of the absorbent canister significantly influences efficiency measurements. Research indicated that the simple cylindrical canister without baffles used in some experiments may have contributed to lower efficiency values for Baralyme . Manufacturers have recommended canisters with larger diameters relative to their length for optimal Baralyme performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume